Amsacrine hydrochloride

Catalog No.
S548224
CAS No.
54301-15-4
M.F
C21H20ClN3O3S
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amsacrine hydrochloride

CAS Number

54301-15-4

Product Name

Amsacrine hydrochloride

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H

InChI Key

WDISRLXRMMTXEV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMSA, AMSA P D, AMSA P-D, AMSA PD, Amsacrina, Amsacrine, Amsidine, Amsidyl, Cain Acridine, Cain's Acridine, Cains Acridine, m-AMSA, meta AMSA, meta-AMSA, NSC 141549, NSC 156303, NSC 249992, NSC-141549, NSC-156303, NSC-249992, NSC141549, NSC156303, NSC249992, SN 11841, SN-11841, SN11841

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

Description

The exact mass of the compound Amsacrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141549. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology: Acute Lymphoblastic Leukaemia Treatment

Summary of Application: Amsacrine, an anticancer drug first synthesised in 1970, showed excellent preclinical activity and underwent clinical trial in 1978 under the auspices of the US National Cancer Institute, showing activity against acute lymphoblastic leukaemia .

Methods of Application: The drug is administered intravenously to patients suffering from acute lymphoblastic leukaemia .

Results: The drug showed promising results in the treatment of acute lymphoblastic leukaemia .

Molecular Biology: DNA Topoisomerase II Poison

Summary of Application: In 1984, the enzyme DNA topoisomerase II was identified as a molecular target for amsacrine, acting to poison this enzyme and to induce DNA double-strand breaks .

Methods of Application: Amsacrine hydrochloride has been used as a topoisomerase poison in bacteriophage T4 topoisomerase assay .

Results: The drug was found to be effective in poisoning the enzyme DNA topoisomerase II .

Cell Biology: Inhibitor in Drosophila Cell Line

Summary of Application: Amsacrine hydrochloride has been used as a topoisomerase inhibitor in Drosophila cell line, Kc167 .

Methods of Application: The drug is applied to the Drosophila cell line, Kc167, to inhibit the action of topoisomerase .

Results: The drug was found to be effective in inhibiting the action of topoisomerase in the Drosophila cell line, Kc167 .

Oncology: Effect on p53 Transcriptional Activity in Tumor Xenografts

Summary of Application: Amsacrine hydrochloride has been used as an antileukemia drug to test its effect on p53 transcriptional activity in tumor xenografts .

Methods of Application: The drug is applied to tumor xenografts to test its effect on p53 transcriptional activity .

Genetics: Dose-Response Assays in C. elegans

Summary of Application: Amsacrine hydrochloride has been used as a topoisomerase II poison in dose-response assays in C. elegans .

Methods of Application: The drug is applied to C. elegans in dose-response assays to test its effect as a topoisomerase II poison .

Oncology: Treatment of Malignant Lymphomas

Summary of Application: Amsacrine hydrochloride is effective in the treatment of malignant lymphomas .

Methods of Application: The drug is administered intravenously to patients suffering from malignant lymphomas .

Results: The drug showed promising results in the treatment of malignant lymphomas .

DNA-Binding Anticancer Drugs: One Target, Two Actions

Summary of Application: Amsacrine, an anticancer drug, has been identified as a molecular target for DNA topoisomerase II, acting to poison this enzyme and induce DNA double-strand breaks .

Methods of Application: Amsacrine is used as a DNA-binding anticancer drug .

Results: Amsacrine showed excellent activity against acute lymphoblastic leukaemia and was found to have significant activity against human acute leukaemia .

Antineoplastic Agent

Summary of Application: Amsacrine is an antineoplastic agent. It has been used in acute lymphoblastic leukemia .

Methods of Application: Amsacrine is administered to patients suffering from acute lymphoblastic leukemia .

Results: Amsacrine showed promising results in the treatment of acute lymphoblastic leukemia .

Treatment of Solid Tumors

Summary of Application: Amsacrine has poor activity in the treatment of solid tumors .

Methods of Application: Amsacrine is administered to patients suffering from solid tumors .

Results: Amsacrine showed poor results in the treatment of solid tumors .

  • Origin: Amsacrine hydrochloride is a derivative of aminoacridine, a class of synthetic compounds with various biological activities [].
  • Significance: It was initially investigated as a potential treatment for acute leukemias and lymphomas due to its antineoplastic activity. However, its use is limited due to severe side effects []. Despite this, amsacrine hydrochloride remains a valuable research tool for understanding mechanisms of cell death and DNA replication [].

Molecular Structure Analysis

Amsacrine hydrochloride possesses a unique structure with several key features:

  • A planar tricyclic acridine ring system, which allows for intercalation between DNA base pairs [].
  • A methansulfonyl group, contributing to its water solubility [].
  • An anisidine moiety, potentially influencing its interaction with biological targets [].

The combination of these features is crucial for amsacrine hydrochloride's interaction with DNA and its potential antitumor activity [].


Chemical Reactions Analysis

The exact synthesis of amsacrine hydrochloride is proprietary information, but scientific literature describes similar acridine derivative syntheses.

  • Decomposition: Amsacrine hydrochloride is likely to decompose under harsh acidic or basic conditions and at high temperatures. Specific decomposition pathways haven't been extensively studied in scientific research.

Physical And Chemical Properties Analysis

  • Appearance: Yellow to orange powder [].
  • Melting point: 256-259 °C [].
  • Solubility: Soluble in water, dimethyl sulfoxide (DMSO), and slightly soluble in ethanol [].
  • Stability: Light sensitive [].

Amsacrine hydrochloride acts primarily by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division [, ]. It intercalates between DNA base pairs, hindering topoisomerase II activity and leading to DNA damage and cell death [].

Amsacrine hydrochloride is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: Amsacrine hydrochloride exhibits severe side effects, including bone marrow suppression, cardiac toxicity, and mucositis, limiting its clinical use [].
  • Flammability: Information on the specific flammability of amsacrine hydrochloride is limited, but due to the presence of aromatic rings, it's advisable to handle it with caution regarding open flames.
  • Reactivity: Avoid strong acids, bases, and oxidizing agents as they might cause decomposition.

  • Reduction of Nitro Group: Amsacrine is synthesized from 2′-methoxy-4′-nitrobutyranilide, where the nitro group is reduced to an amine.
  • Formation of Methanesulfonamide: The resulting amine is then converted to a methanesulfonamide.
  • Intercalation Reaction: The free amino group reacts with 9-acridinyl chloride to yield amsacrine .

These reactions highlight the compound's structural complexity and its reliance on specific functional groups for biological activity.

Amsacrine exhibits significant biological activity as a cytotoxic agent. Its mechanism primarily involves:

  • DNA Intercalation: Amsacrine binds to DNA through intercalation, particularly targeting adenine-thymine pairs, which leads to disruption in the DNA structure and function.
  • Topoisomerase II Inhibition: It acts as a topoisomerase II poison, facilitating the formation of a complex between DNA and topoisomerase II that results in double-strand breaks in DNA . This action is particularly effective during the S phase of the cell cycle when topoisomerase levels are elevated.

Side Effects

Despite its efficacy, amsacrine can induce side effects such as myelosuppression and cardiotoxicity, which necessitate careful monitoring during treatment .

The synthesis of amsacrine hydrochloride can be summarized in the following steps:

  • Starting Material: Begin with 2′-methoxy-4′-nitrobutyranilide.
  • Reduction: Reduce the nitro group to form an amine.
  • Conversion to Methanesulfonamide: Transform the amine into methanesulfonamide.
  • Final Reaction: React with 9-acridinyl chloride to yield amsacrine hydrochloride .

This multi-step synthesis illustrates the complexity involved in producing this compound.

Research indicates that amsacrine interacts with several biological targets:

  • Topoisomerase II: As an inhibitor, it disrupts normal DNA repair mechanisms.
  • Potassium Channels: Amsacrine may affect ion channel dynamics, potentially influencing cardiac function due to its cardiotoxic effects .
  • Myeloperoxidase: It inhibits hypochlorous acid production by myeloperoxidase, suggesting potential implications for inflammatory responses .

These interactions underscore the compound's multifaceted role in both therapeutic and adverse effects.

Several compounds share structural or functional similarities with amsacrine hydrochloride. Here are some notable examples:

Compound NameStructural TypeMechanism of ActionUnique Features
DoxorubicinAnthracyclineDNA intercalation, topoisomerase II inhibitionBroad-spectrum anticancer activity
EtoposidePodophyllotoxinTopoisomerase II inhibitionPrimarily used for testicular cancer
MitoxantroneAnthracenedioneDNA intercalationLess cardiotoxicity compared to doxorubicin
DaunorubicinAnthracyclineDNA intercalationUsed specifically for acute leukemias

Uniqueness of Amsacrine

Amsacrine stands out due to its specific intercalation preference for adenine-thymine pairs and its unique side effect profile, including notable cardiotoxicity and myelosuppression, which requires careful management during therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

429.0913904 g/mol

Monoisotopic Mass

429.0913904 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U66HX4K4CO

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

54301-15-4

Wikipedia

Amsacrine hydrochloride

Dates

Modify: 2023-08-15
1: Jangir DK, Kundu S, Mehrotra R. Role of minor groove width and hydration pattern on amsacrine interaction with DNA. PLoS One. 2013 Jul 29;8(7):e69933. doi: 10.1371/journal.pone.0069933. Print 2013. PubMed PMID: 23922861; PubMed Central PMCID: PMC3726726.
2: Krejci M, Doubek M, Dusek J, Brychtova Y, Racil Z, Navratil M, Tomiska M, Horky O, Pospisilova S, Mayer J. Combination of fludarabine, amsacrine, and cytarabine followed by reduced-intensity conditioning and allogeneic hematopoietic stem cell transplantation in patients with high-risk acute myeloid leukemia. Ann Hematol. 2013 Jun 1. [Epub ahead of print] PubMed PMID: 23728608.
3: Schaich M, Parmentier S, Kramer M, Illmer T, Stölzel F, Röllig C, Thiede C, Hänel M, Schäfer-Eckart K, Aulitzky W, Einsele H, Ho AD, Serve H, Berdel WE, Mayer J, Schmitz N, Krause SW, Neubauer A, Baldus CD, Schetelig J, Bornhäuser M, Ehninger G. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial. J Clin Oncol. 2013 Jun 10;31(17):2094-102. doi: 10.1200/JCO.2012.46.4743. Epub 2013 Apr 29. PubMed PMID: 23630210.
4: Fong CY, Grigoriadis G, Hocking J, Coutsouvelis J, Muirhead J, Campbell P, Paul E, Walker P, Avery S, Patil S, Spencer A, Schwarer A, Wei A. Fludarabine, cytarabine, granulocyte-colony stimulating factor and amsacrine: an effective salvage therapy option for acute myeloid leukemia at first relapse. Leuk Lymphoma. 2013 Feb;54(2):336-41. doi: 10.3109/10428194.2012.713479. Epub 2012 Sep 8. PubMed PMID: 22812445.
5: Jangir DK, Dey SK, Kundu S, Mehrotra R. Assessment of amsacrine binding with DNA using UV-visible, circular dichroism and Raman spectroscopic techniques. J Photochem Photobiol B. 2012 Sep 3;114:38-43. doi: 10.1016/j.jphotobiol.2012.05.005. Epub 2012 May 18. PubMed PMID: 22677564.
6: Ketron AC, Denny WA, Graves DE, Osheroff N. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry. 2012 Feb 28;51(8):1730-9. doi: 10.1021/bi201159b. Epub 2012 Feb 10. PubMed PMID: 22304499; PubMed Central PMCID: PMC3289736.
7: Attia SM. Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells. J Appl Toxicol. 2013 Jun;33(6):426-33. doi: 10.1002/jat.1753. Epub 2011 Nov 11. PubMed PMID: 22081495.
8: Devi ML, Chandrasekhar KB, Surendranath KV, Rao BM, Narayana MB. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. J Chromatogr Sci. 2011 Aug;49(7):489-94. PubMed PMID: 21801478.
9: Wilhelm C, Neubauer A, Burchert A. Poor-risk cytogenetics may be associated with inferior outcome after fludarabine, cytarabine, and amsacrine reduced intensity conditioning in patients with high-risk acute myeloid leukemia. Leuk Lymphoma. 2011 Oct;52(10):2031-5. doi: 10.3109/10428194.2011.588760. Epub 2011 Jun 24. PubMed PMID: 21702642.
10: Zhang L, Guo Y, Wang J, Wang X, Han G, Ou W, Xu Y, Zhang X. Assisted sonodynamic damage of bovine serum albumin by metronidazole under ultrasonic irradiation combined with photosensitive antitumor drug-Amsacrine. J Photochem Photobiol B. 2010 Jan 21;98(1):61-8. doi: 10.1016/j.jphotobiol.2009.11.005. Epub 2009 Nov 22. PubMed PMID: 20006932.

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